molecular formula C15H12N4O2 B7850632 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one

3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7850632
M. Wt: 280.28 g/mol
InChI Key: ZEFNERVDWLFHSH-UHFFFAOYSA-N
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Description

Compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the following steps:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as halogenation, nitration, or sulfonation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Processing: Depending on the demand, the compound can be produced in batch reactors or continuous flow systems.

    Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction rate and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with structural similarities but different biological activities.

    CID 5479530: A cephalosporin known for its unique antibacterial spectrum.

Uniqueness: Compound 3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one stands out due to its specific chemical structure, which imparts unique reactivity and biological activity

Properties

IUPAC Name

3-(3-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-12-8-4-7-11(9-12)16-15-17-14(21)13(18-19-15)10-5-2-1-3-6-10/h1-9,20H,(H2,16,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNERVDWLFHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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